molecular formula C23H31N3O2S B2565530 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 946266-05-3

4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2565530
CAS RN: 946266-05-3
M. Wt: 413.58
InChI Key: UKZLEQMHYJHSLG-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H31N3O2S and its molecular weight is 413.58. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Antagonists for Biological Targets

This compound has been investigated for its potential as a precursor in the synthesis of small molecular antagonists targeting specific biological receptors. For instance, its structural motifs have been utilized in the design of CCR5 antagonists, which are of interest for their potential to prevent human HIV-1 infection. This exploration involves the synthesis of novel compounds by reacting specific intermediates, indicating the compound's utility in developing candidate compounds for drug development (Cheng De-ju, 2015).

Development of Antitumor Agents

Research has also delved into the synthesis of novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, starting with compounds structurally related to "4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide." These derivatives have been evaluated for their in vitro antitumor activity, revealing compounds with significant potency and efficacy, potentially offering new avenues for antitumor drug development (S. Alqasoumi et al., 2010).

Advancements in Alzheimer's Disease Treatment

The compound has been a part of studies aiming to develop new hybrid compounds for Alzheimer’s disease treatment. Specifically, derivatives of the compound, incorporating various structural modifications, have been synthesized and evaluated as potent inhibitors of key enzymes related to the disease. These studies underscore the compound's potential as a building block in the creation of multifunctional agents for Alzheimer’s disease, highlighting its role in addressing significant neurodegenerative disorders (G. Makhaeva et al., 2020).

Exploration of Anticancer Properties

Structurally strained iridium(III) complexes, incorporating elements from the compound , have been synthesized and shown to exhibit highly potent anticancer properties. The introduction of specific structural features, akin to those found in "4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide," has resulted in a significant increase in anticancer potency, offering insights into new classes of organo-iridium drug candidates (Ana C. Carrasco et al., 2020).

properties

IUPAC Name

4-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2S/c1-18-7-10-21(11-8-18)29(27,28)24-17-23(26-14-3-4-15-26)20-9-12-22-19(16-20)6-5-13-25(22)2/h7-12,16,23-24H,3-6,13-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZLEQMHYJHSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

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